Pheophytin a
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Overview
Description
Pheophytin a, also known as phaeophytin, is a chemical compound that serves as the first electron carrier intermediate in the electron transfer pathway of Photosystem II (PS II) in plants, and the type II photosynthetic reaction center (RC P870) found in purple bacteria . In biochemical terms, pheophytin is a chlorophyll molecule lacking a central Mg 2+ ion . It can be produced from chlorophyll by treatment with a weak acid, producing a dark bluish waxy pigment .
Synthesis Analysis
This compound can be produced from chlorophyll by treatment with a weak acid . A study has shown that phytol, chlorophyll’s 20-carbon branched-chain tail, is an intermediate in plant phytol catabolism .
Molecular Structure Analysis
This compound has a molecular formula of C55H74N4O5 . Its average mass is 871.200 Da and its monoisotopic mass is 870.565918 Da . In biochemical terms, pheophytin is a chlorophyll molecule lacking a central Mg 2+ ion .
Chemical Reactions Analysis
This compound serves as the first electron carrier intermediate in the electron transfer pathway of Photosystem II (PS II) in plants, and the type II photosynthetic reaction center (RC P870) found in purple bacteria . Light drives electrons from the reaction center through pheophytin, which then passes the electrons to a quinone (Q A) in RC P870 and RC P680 .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C55H74N4O5 . Its average mass is 871.200 Da and its monoisotopic mass is 870.565918 Da .
Mechanism of Action
Pheophytin a is involved in the electron transfer pathway of Photosystem II (PS II) in plants, and the type II photosynthetic reaction center (RC P870) found in purple bacteria . It serves as the first electron carrier intermediate . The first step is excitation of the bacteriochlorophylls or the special pair of chlorophylls . The second step involves the chlorophylls passing an electron to pheophytin, producing a negatively charged radical (the pheophytin) and a positively charged radical (the special pair of chlorophylls), which results in a charge separation .
Safety and Hazards
When handling Pheophytin a, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
CAS No. |
603-17-8 |
---|---|
Molecular Formula |
C55H74N4O5 |
Molecular Weight |
871.2 g/mol |
IUPAC Name |
methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C55H74N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3/b34-26+,44-28?,46-29?,47-30?,52-50?/t32-,33-,37-,41-,51+/m0/s1 |
InChI Key |
FDHFJXKRMIVNCQ-CQBRDPJOSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
603-17-8 | |
physical_description |
Waxy blue-black solid; [Merck Index] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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